Cas no 2138094-75-2 (Methyl 8-aminospiro[4.5]decane-6-carboxylate)
Methyl 8-aminospiro[4.5]decane-6-carboxylate Chemical and Physical Properties
Names and Identifiers
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- 2138094-75-2
- methyl 8-aminospiro[4.5]decane-6-carboxylate
- EN300-1158282
- Methyl 8-aminospiro[4.5]decane-6-carboxylate
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- Inchi: 1S/C12H21NO2/c1-15-11(14)10-8-9(13)4-7-12(10)5-2-3-6-12/h9-10H,2-8,13H2,1H3
- InChI Key: SKBNSAKGJBVALW-UHFFFAOYSA-N
- SMILES: O(C)C(C1CC(CCC21CCCC2)N)=O
Computed Properties
- Exact Mass: 211.157228913g/mol
- Monoisotopic Mass: 211.157228913g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 246
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 52.3Ų
Methyl 8-aminospiro[4.5]decane-6-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1158282-0.05g |
methyl 8-aminospiro[4.5]decane-6-carboxylate |
2138094-75-2 | 0.05g |
$612.0 | 2023-06-08 | ||
| Enamine | EN300-1158282-0.1g |
methyl 8-aminospiro[4.5]decane-6-carboxylate |
2138094-75-2 | 0.1g |
$640.0 | 2023-06-08 | ||
| Enamine | EN300-1158282-0.25g |
methyl 8-aminospiro[4.5]decane-6-carboxylate |
2138094-75-2 | 0.25g |
$670.0 | 2023-06-08 | ||
| Enamine | EN300-1158282-0.5g |
methyl 8-aminospiro[4.5]decane-6-carboxylate |
2138094-75-2 | 0.5g |
$699.0 | 2023-06-08 | ||
| Enamine | EN300-1158282-1.0g |
methyl 8-aminospiro[4.5]decane-6-carboxylate |
2138094-75-2 | 1g |
$728.0 | 2023-06-08 | ||
| Enamine | EN300-1158282-2.5g |
methyl 8-aminospiro[4.5]decane-6-carboxylate |
2138094-75-2 | 2.5g |
$1428.0 | 2023-06-08 | ||
| Enamine | EN300-1158282-5.0g |
methyl 8-aminospiro[4.5]decane-6-carboxylate |
2138094-75-2 | 5g |
$2110.0 | 2023-06-08 | ||
| Enamine | EN300-1158282-10.0g |
methyl 8-aminospiro[4.5]decane-6-carboxylate |
2138094-75-2 | 10g |
$3131.0 | 2023-06-08 |
Methyl 8-aminospiro[4.5]decane-6-carboxylate Related Literature
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
Additional information on Methyl 8-aminospiro[4.5]decane-6-carboxylate
Exploring the Potential of Methyl 8-aminospiro[4.5]decane-6-carboxylate (CAS No. 2138094-75-2) in Modern Research
In the rapidly evolving field of organic chemistry and pharmaceutical research, Methyl 8-aminospiro[4.5]decane-6-carboxylate (CAS No. 2138094-75-2) has emerged as a compound of significant interest. This spirocyclic derivative, characterized by its unique structural framework, offers a wide range of potential applications, from drug discovery to material science. Researchers are increasingly focusing on its spirocyclic architecture, which is known to enhance molecular stability and bioavailability, making it a promising candidate for therapeutic development.
The compound's CAS number 2138094-75-2 serves as a critical identifier in chemical databases, ensuring precise tracking and regulatory compliance. Its methyl ester and amino functional groups contribute to its versatility, enabling modifications for targeted applications. Recent studies highlight its potential in addressing challenges related to central nervous system (CNS) disorders, a hot topic in medical research. The spirocyclic core of Methyl 8-aminospiro[4.5]decane-6-carboxylate mimics natural alkaloids, which are often explored for their neuroprotective properties.
One of the most searched questions in this domain is: "What are the synthetic routes for spirocyclic compounds?" The synthesis of Methyl 8-aminospiro[4.5]decane-6-carboxylate typically involves multi-step organic reactions, including cyclization and esterification, which are frequently discussed in academic forums. Its spiro[4.5]decane backbone is particularly noteworthy, as it provides a rigid yet flexible scaffold for designing novel molecules with improved pharmacokinetic profiles.
Another trending topic is the role of spirocyclic compounds in green chemistry. Researchers are investigating eco-friendly synthesis methods for Methyl 8-aminospiro[4.5]decane-6-carboxylate, such as catalytic processes that minimize waste and energy consumption. This aligns with the global push for sustainable practices in chemical manufacturing. The compound's potential as a building block for biodegradable materials is also under exploration, addressing the growing demand for environmentally friendly alternatives.
In the context of drug discovery, Methyl 8-aminospiro[4.5]decane-6-carboxylate is being studied for its ability to interact with G-protein-coupled receptors (GPCRs), a key target class for treating various diseases. Its amino and ester functionalities allow for diverse chemical modifications, enabling the development of tailored analogs with enhanced efficacy. This has sparked interest in platforms like PubMed and Google Scholar, where queries like "spirocyclic compounds in GPCR modulation" are on the rise.
From a commercial perspective, the demand for high-purity spirocyclic intermediates like Methyl 8-aminospiro[4.5]decane-6-carboxylate is growing, driven by advancements in high-throughput screening and combinatorial chemistry. Suppliers and contract research organizations (CROs) are increasingly listing this compound in their catalogs, catering to pharmaceutical and biotech industries. Its CAS No. 2138094-75-2 ensures accurate sourcing and quality control, a priority for regulatory submissions.
In conclusion, Methyl 8-aminospiro[4.5]decane-6-carboxylate represents a fascinating intersection of chemistry, biology, and sustainability. Its spirocyclic structure, coupled with functional group diversity, positions it as a valuable tool for researchers tackling some of today's most pressing scientific challenges. As interest in novel spirocyclic frameworks continues to grow, this compound is poised to play a pivotal role in shaping the future of medicinal and materials chemistry.
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